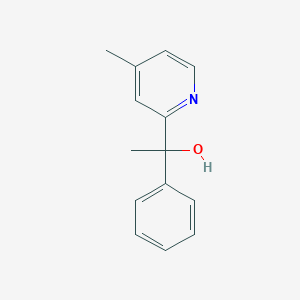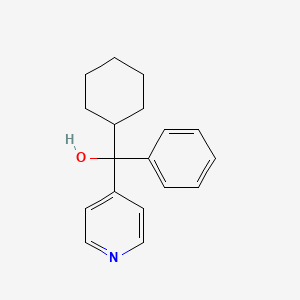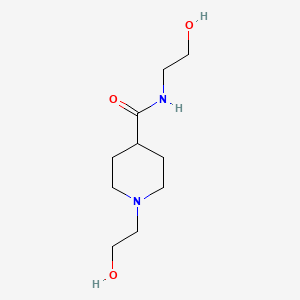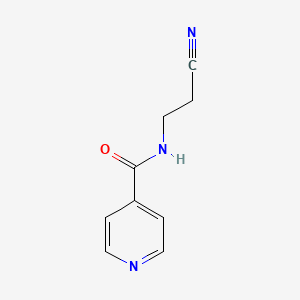
N-(2-Cyanoethyl)-4-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethyl)-4-pyridinecarboxamide: is an organic compound that features a pyridine ring substituted with a carboxamide group and a cyanoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-4-pyridinecarboxamide typically involves the reaction of 4-pyridinecarboxamide with acrylonitrile under specific conditions. One common method is the Michael addition reaction, where the nucleophilic nitrogen of the carboxamide group attacks the electrophilic carbon of the acrylonitrile, resulting in the formation of the cyanoethyl group attached to the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
化学反応の分析
Types of Reactions: N-(2-Cyanoethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organometallic compounds.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the pyridine ring.
Reduction: Conversion to N-(2-aminoethyl)-4-pyridinecarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: N-(2-Cyanoethyl)-4-pyridinecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in biochemical assays .
Medicine: The compound’s structure can be modified to create analogs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of N-(2-Cyanoethyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- N-(2-Cyanoethyl)-4-pyridinecarboxamide
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- N,N,N’,N’-tetrakis(2-cyanoethyl)-1,2-ethylenediamine
Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring. Compared to other similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and biochemical research .
特性
IUPAC Name |
N-(2-cyanoethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-1-5-12-9(13)8-2-6-11-7-3-8/h2-3,6-7H,1,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLYPLNCVSVOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]-](/img/structure/B7780373.png)
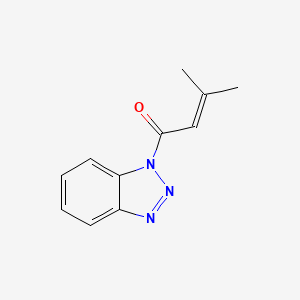

![2-(Pentan-3-yl)-6-[6-(pentan-3-yl)pyridin-2-yl]pyridine](/img/structure/B7780397.png)
